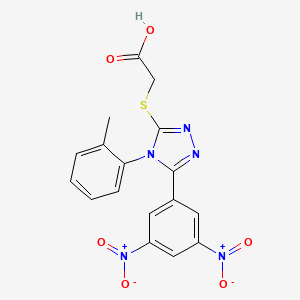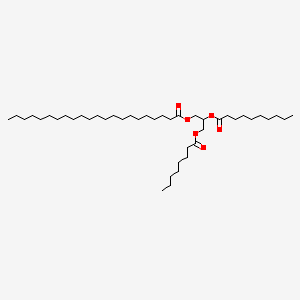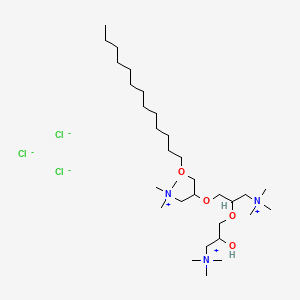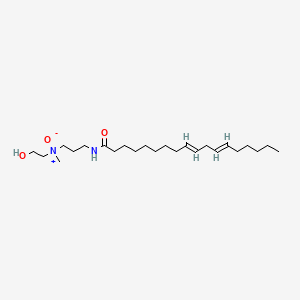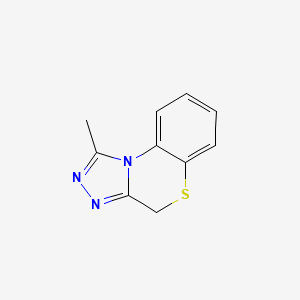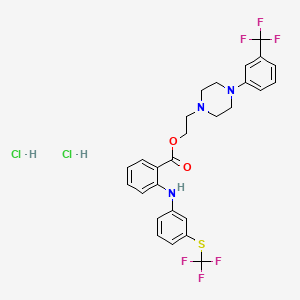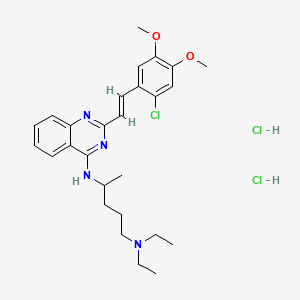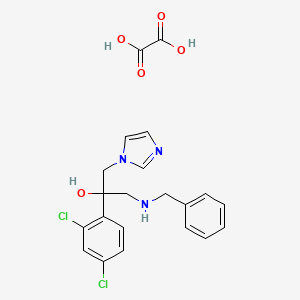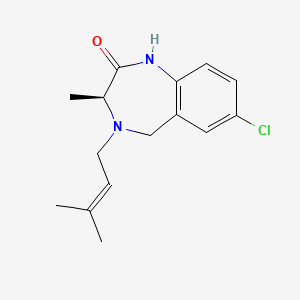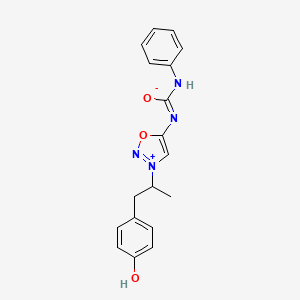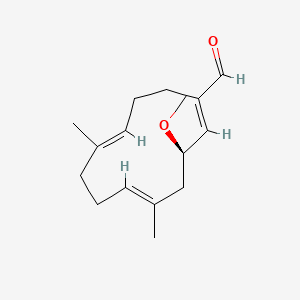
Madolin L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Madolin L is a sesquiterpene compound isolated from the root and stem of Aristolochia heterophylla Hemsl. It is one of several new compounds identified from this plant, which has been traditionally used in Chinese medicine for various therapeutic purposes . The molecular formula of this compound is C16H24O2 .
Preparation Methods
Madolin L can be synthesized through various synthetic routes. The primary method involves the extraction from the methanol extract of the root and stem of Aristolochia heterophylla Hemsl . The extraction process includes several steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Madolin L undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Madolin L has various scientific research applications. In chemistry, it is used as a reference compound for the study of sesquiterpenes. In biology and medicine, it has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Additionally, this compound is used in the industry for the development of new pharmaceuticals and natural product-based therapies .
Mechanism of Action
The mechanism of action of Madolin L involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes and other inflammatory mediators .
Comparison with Similar Compounds
Madolin L is part of a group of sesquiterpenes isolated from Aristolochia heterophylla Hemsl, including Madolin I, Madolin J, Madolin K, and Madolin M . Compared to these similar compounds, this compound has unique structural features and biological activities that make it a valuable compound for further research and development. Its distinct molecular structure and specific interactions with biological targets highlight its uniqueness among the sesquiterpenes .
Properties
CAS No. |
265319-51-5 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(1E,3R,5E,9E)-3-methoxy-5,9-dimethylcyclododeca-1,5,9-triene-1-carbaldehyde |
InChI |
InChI=1S/C16H24O2/c1-13-6-4-8-14(2)10-16(18-3)11-15(12-17)9-5-7-13/h7-8,11-12,16H,4-6,9-10H2,1-3H3/b13-7+,14-8+,15-11+/t16-/m1/s1 |
InChI Key |
NJHOIWKUIZAKAD-XAKAHZIESA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C\[C@@H](C/C(=C/CC1)/C)OC)/C=O |
Canonical SMILES |
CC1=CCCC(=CC(CC(=CCC1)C)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



